1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone
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Overview
Description
The compound “1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone” is a complex organic molecule. It contains a benzylpiperidine moiety, which is a common structural motif in many pharmaceutical drugs . The compound also contains a 1,2,4-thiadiazine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine moiety would likely contribute to the lipophilicity of the molecule, while the sulfonyl group would likely contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzylpiperidine moiety might increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
- Researchers have explored derivatives of this compound for their potential in treating diabetes mellitus. Specifically, 1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone derivatives have been investigated . These studies aim to identify novel therapeutic agents that can regulate blood glucose levels and improve insulin sensitivity.
- N′-(4-benzylpiperidin-1-yl)alkylamine derivatives, including those related to our compound of interest, have shown multitargeted potential in managing Alzheimer’s disease-associated pathogenesis . These compounds may modulate various pathways involved in neurodegeneration, including amyloid aggregation, oxidative stress, and inflammation.
Diabetes Mellitus Treatment
Alzheimer’s Disease Management
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c25-21(24-10-8-17(9-11-24)12-16-4-2-1-3-5-16)14-30(26,27)18-6-7-19-20(13-18)31(28,29)23-15-22-19/h1-7,13,15,17H,8-12,14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMIASRSOKORF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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